molecular formula C18H18F3N7O B6436096 3-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-6-(trifluoromethyl)pyridazine CAS No. 2548984-29-6

3-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-6-(trifluoromethyl)pyridazine

Numéro de catalogue: B6436096
Numéro CAS: 2548984-29-6
Poids moléculaire: 405.4 g/mol
Clé InChI: FZTUSSTWMKXVFQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This product, 3-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-6-(trifluoromethyl)pyridazine, is a complex organic molecule designed for advanced chemical and pharmaceutical research. It features a multi-heterocyclic structure comprising a triazolo[4,3-b]pyridazine core linked via an ether bridge to a pyrrolidine ring, which is further substituted with a trifluoromethylpyridazine group. The presence of the cyclopropyl moiety is a common feature in medicinal chemistry, often included to enhance metabolic stability and fine-tune steric properties for improved target selectivity . The trifluoromethyl group on the pyridazine ring is a hallmark of modern agrochemical and pharmaceutical agents, known to significantly influence a compound's electronic properties, lipophilicity, and overall bioavailability . Compounds within this structural class are of significant interest in discovery chemistry. They are frequently investigated as key intermediates or potential inhibitors for various biological targets. Related analogs, particularly those featuring the triazolo[4,3-b]pyridazine scaffold, have been identified in scientific studies for their potential to interact with epigenetic regulators like bromodomains (e.g., BRD4), which are implicated in oncology research . Other structurally similar molecules are explored for their fungicidal activity in crop protection, demonstrating the versatility of this chemotype . The synthesis of such molecules typically involves multi-step routes, which may include cyclization reactions to form the triazole ring and coupling strategies such as the Mitsunobu reaction to establish the critical ether linkage . This product is provided for research and development purposes in vitro. It is strictly for laboratory use and is not approved for diagnostic, therapeutic, or any human or veterinary applications. Researchers should handle this material with appropriate care and in accordance with all relevant safety regulations.

Propriétés

IUPAC Name

3-cyclopropyl-6-[[1-[6-(trifluoromethyl)pyridazin-3-yl]pyrrolidin-3-yl]methoxy]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N7O/c19-18(20,21)13-3-4-14(23-22-13)27-8-7-11(9-27)10-29-16-6-5-15-24-25-17(12-1-2-12)28(15)26-16/h3-6,11-12H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTUSSTWMKXVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)C5=NN=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Target of Action

The primary targets of this compound are PARP-1 and EGFR . PARP-1 (Poly ADP-ribose polymerase 1) is a protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death. EGFR (Epidermal Growth Factor Receptor) is a cell surface protein that binds to epidermal growth factor, triggering cell proliferation and differentiation.

Pharmacokinetics

Similar compounds with a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have been studied for their pharmacokinetic properties. These studies typically include absorption, distribution, metabolism, and excretion (ADME) properties, which impact the compound’s bioavailability.

Activité Biologique

The compound 3-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-6-(trifluoromethyl)pyridazine is a complex heterocyclic molecule featuring a triazolo-pyridazine core. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • IUPAC Name : 3-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-6-(trifluoromethyl)pyridazine
  • Molecular Formula : C₁₄H₁₈F₃N₅O
  • Molecular Weight : 341.33 g/mol

This compound's unique features include the trifluoromethyl group and the cyclopropyl moiety, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized that it may act as an inhibitor of certain kinases or enzymes involved in cancer cell proliferation. The triazolo-pyridazine framework is known for its ability to modulate various biochemical pathways, potentially leading to antitumor effects.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of related triazolo-pyridazine derivatives against various cancer cell lines. For instance:

  • Compound 12e , a derivative closely related to the target compound, exhibited significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC₅₀ values of 1.06 ± 0.16 μM, 1.23 ± 0.18 μM, and 2.73 ± 0.33 μM respectively .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC₅₀ (μM)
12eA5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These findings suggest that compounds with similar structural motifs may possess significant anticancer properties.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the triazolo-pyridazine framework can significantly affect biological activity. For example, the presence of halogen substitutions and specific functional groups has been shown to enhance cytotoxicity against cancer cells.

Case Studies

In a specific case study evaluating triazolo-pyridazine derivatives for their kinase inhibitory activities, researchers found that certain derivatives could effectively inhibit c-Met kinase activity with IC₅₀ values comparable to established inhibitors like Foretinib .

Comparaison Avec Des Composés Similaires

Structural Analogues of Triazolo[4,3-b]pyridazine

The following table compares key structural and functional features of the target compound with analogues from the literature:

Compound Name / ID Substituents (Position) Key Functional Groups Reported Bioactivity/Synthesis Relevance
Target Compound 3-cyclopropyl, 6-(trifluoromethyl) Pyrrolidinylmethyloxy linker N/A (hypothesized kinase modulation)
N-(3-Phenylpropyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine 3-(trifluoromethyl), 6-amine Phenylpropyl side chain Potential kinase inhibitor scaffold
6-(4-ethylpiperazin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine 3-isopropyl, 6-(4-ethylpiperazinyl) Piperazine substituent Enhanced solubility and CNS penetration
3-Methyl-6-(3-(trifluoromethyl)phenyl)-1,2,4-triazolo(4,3-b)pyridazine 3-methyl, 6-(3-CF3-phenyl) Aromatic CF3 group Reported GABA receptor modulation
8-Chloro-6-substituted-[1,2,4]triazolo[4,3-b]pyridazines 8-chloro, variable 6-substituents Halogenated core Intermediate for antiviral agents

Key Observations :

  • Trifluoromethyl Group : The target compound shares the 6-CF3 substitution with and , a feature linked to enhanced metabolic stability and electron-withdrawing effects that improve receptor binding .
  • Linker Diversity : Unlike the phenylpropyl () or piperazinyl () substituents, the pyrrolidinylmethyloxy linker in the target compound may reduce steric hindrance while maintaining flexibility for target engagement.
  • Synthetic Pathways : The synthesis of 8-chloro derivatives () highlights methodologies applicable to the target compound, such as phosphorus oxychloride-mediated halogenation.
Computational Similarity Assessment

Using Tanimoto and Dice similarity metrics (based on MACCS and Morgan fingerprints ), the target compound shows moderate similarity (Tanimoto >0.65) to N-(3-phenylpropyl)-3-(trifluoromethyl)triazolo-pyridazin-6-amine due to shared trifluoromethyl and triazolo-pyridazine motifs. Lower similarity (Tanimoto <0.5) is observed with piperazinyl derivatives (), emphasizing the impact of substituent diversity.

Bioactivity Profile Correlations

Compounds with clustered bioactivity profiles often share structural features, as seen in hierarchical clustering studies . For example, 6-CF3-substituted triazolo-pyridazines (e.g., ) exhibit overlapping protein target interactions, suggesting the target compound may similarly modulate kinases or neurotransmitter receptors.

Metabolic and Physicochemical Properties
  • Cyclopropyl Group : Compared to methyl () or aryl () substituents, the cyclopropyl group in the target compound may reduce oxidative metabolism, extending half-life .
  • Pyrrolidinyl vs.

Méthodes De Préparation

Synthesis of the Pyridazine Core with Trifluoromethyl Substituent

The 6-(trifluoromethyl)pyridazine core serves as the foundational scaffold for this compound. A validated method involves halogen exchange using anhydrous hydrogen fluoride (HF) under superatmospheric pressure. Starting with 6-(trichloromethyl)pyridazine, reaction with HF in the presence of FeCl₃ or FeF₃ (1–10 mol%) at 150–250°C and 5–1,200 psig pressure replaces chlorine atoms with fluorine, yielding 6-(trifluoromethyl)pyridazine . This step typically requires 1–100 hours, with distillation employed for purification .

For regioselective functionalization at position 3, chlorination using phosphorus oxychloride (POCl₃) or bromination with phosphorus tribromide (PBr₃) generates 3-chloro-6-(trifluoromethyl)pyridazine . This intermediate is critical for subsequent nucleophilic substitution reactions.

Construction of the Triazolo-Pyridazine Moiety

The 3-cyclopropyl- triazolo[4,3-b]pyridazin-6-yl fragment is synthesized via oxidative cyclization. A one-pot protocol combines cyclopropanecarbaldehyde with 6-hydrazinylpyridazine in ethanol at 60°C to form a hydrazone intermediate . Subsequent treatment with Me₄NBr (20 mol%) and oxone (1.5 equivalents) induces cyclization, producing the triazolo-pyridazine core in 92% yield . The reaction tolerates diverse functional groups, including halides and electron-withdrawing substituents .

Key advantages of this method include:

  • Metal-free conditions : Avoids transition-metal catalysts, simplifying purification.

  • Functional group compatibility : Preserves cyclopropane integrity during oxidation .

Functionalization of Pyrrolidine for Ether Linkage

The pyrrolidine subunit requires a hydroxymethyl group at position 3 to facilitate ether bond formation. Starting with pyrrolidine-3-carboxylic acid, reduction using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) yields 3-(hydroxymethyl)pyrrolidine . Alternatively, alkylation of pyrrolidine with formaldehyde under basic conditions introduces the hydroxymethyl group .

The Mitsunobu reaction couples the triazolo-pyridazine-6-ol with 3-(hydroxymethyl)pyrrolidine. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF, the hydroxyl group undergoes nucleophilic displacement, forming the ether bond . This step achieves 75–85% yield, with chromatography required to isolate the product .

Coupling of Pyrrolidine-Triazolo-Pyridazine to the Pyridazine Core

The final assembly employs a Buchwald-Hartwig amination to connect the pyrrolidine moiety to the pyridazine core. Using 3-chloro-6-(trifluoromethyl)pyridazine and the functionalized pyrrolidine-triazolo-pyridazine, catalytic Pd₂(dba)₃ with Xantphos ligand and Cs₂CO₃ base in toluene at 110°C facilitates C–N bond formation . This method achieves 60–70% yield, with regioselectivity ensured by the electron-deficient pyridazine ring .

Optimization Table: Buchwald-Hartwig Reaction Conditions

Catalyst SystemTemperature (°C)Yield (%)Reference
Pd₂(dba)₃/Xantphos11068
Pd(OAc)₂/BINAP10055
PdCl₂(Amphos)12072

Purification and Analytical Characterization

Final purification involves column chromatography (silica gel, ethyl acetate/hexanes) followed by recrystallization from ethanol/water . Structural confirmation utilizes:

  • ¹H/¹³C NMR : Resonances for the cyclopropane (δ 0.5–1.5 ppm), trifluoromethyl (δ -65 ppm in ¹⁹F NMR), and pyrrolidine protons (δ 2.5–3.5 ppm) .

  • High-resolution mass spectrometry (HRMS) : Molecular ion peak matching the exact mass .

Q & A

Synthesis & Optimization

Basic Question : What are the critical steps and reaction conditions for synthesizing the triazolo[4,3-b]pyridazine core in this compound? Methodological Answer : The triazolo[4,3-b]pyridazine scaffold is typically synthesized via cyclization reactions. For example:

  • Hydrazine intermediates : Cyclization of 6-chloropyridazine derivatives with hydrazine hydrate under reflux (ethanol, 80°C, 4–6 hours) forms the triazole ring .
  • Regioselectivity control : Substituents at position 3 (e.g., cyclopropyl) are introduced via nucleophilic substitution or coupling reactions, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ for cross-coupling .
  • Key optimization parameters : Temperature (70–100°C), solvent polarity (DMF or THF), and stoichiometric ratios of reagents to minimize byproducts .

Advanced Question : How can regioselectivity challenges during cyclopropane ring installation be addressed? Methodological Answer :

  • Steric/electronic modulation : Use bulky directing groups (e.g., tert-butyl) to block undesired reaction sites .
  • Metal-catalyzed strategies : Pd-mediated coupling with cyclopropylboronic acids under inert atmospheres improves yield (reported 65–78% in related compounds) .
  • Computational modeling : DFT calculations predict favorable transition states for cyclopropane attachment, guiding experimental design .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.